Ethyl 3-benzyl-2-oxo-4-phenylpyrrolidine-3-carboxylate
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Overview
Description
Ethyl 3-benzyl-2-oxo-4-phenylpyrrolidine-3-carboxylate: is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with benzyl, phenyl, and ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-benzyl-2-oxo-4-phenylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and subsequent esterification. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-benzyl-2-oxo-4-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the keto group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Ethyl 3-benzyl-2-oxo-4-phenylpyrrolidine-3-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery and development.
Medicine: The compound has shown promise in preliminary studies as a potential therapeutic agent. Its ability to modulate specific biological pathways makes it a candidate for further investigation in the treatment of diseases such as cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.
Mechanism of Action
The mechanism of action of Ethyl 3-benzyl-2-oxo-4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic function and thereby affecting the associated biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate
- Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride
- Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate
Comparison: Ethyl 3-benzyl-2-oxo-4-phenylpyrrolidine-3-carboxylate is unique due to the presence of both benzyl and phenyl groups on the pyrrolidine ring. This structural feature distinguishes it from similar compounds, which may lack one or both of these substituents. The presence of these groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 3-benzyl-2-oxo-4-phenylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-2-24-19(23)20(13-15-9-5-3-6-10-15)17(14-21-18(20)22)16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOHPTKLNTXRMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(CNC1=O)C2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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